“Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is also known as Bismuth Subcitrate Potassium. It is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections.
Synthesis Analysis
While specific synthesis details for “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” were not found, a related compound, MX1, has been synthesized as a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid.
Molecular Structure Analysis
The molecular formula of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is C12H10BiK5O14+2. The molecular weight is 782.67 g/mol.
Physical And Chemical Properties Analysis
The molecular weight of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is 782.67 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14.
Compound Description: MX1 is a novel salt comprised of the active metabolite of the H2-antagonist roxatidine and a bismuth citrate complex. [] It demonstrates significant gastroprotective effects against gastric mucosal damage induced by acetylsalicylic acid and indomethacin in rats. [] MX1 achieves this by combining the H2-blocking action of roxatidine with the mucosal protective properties of bismuth. [] Additionally, MX1 stimulates mucin biosynthesis, further contributing to its gastroprotective activity. []
Compound Description: THT is a novel compound synthesized from citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) and diethylene glycol (DEG). [] It is investigated for its potential use in rigid polyurethane-polyisocyanurate (PUR-PIR) foams. [] THT demonstrates promising properties for this application, particularly in enhancing the compressive strength of the foams. []
Relevance: THT shares a structural similarity with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate through the presence of the 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) backbone. [] This highlights the versatility of citric acid as a building block in various chemical syntheses. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate utilizes the properties of bismuth and potassium, THT leverages the reactions of the citric acid hydroxyl groups with DEG to form a new molecule with desirable properties for PUR-PIR foams.
Compound Description: TSPC, the trisodium salt of citric acid, is investigated as a corrosion inhibitor for brass in aqueous environments. [] When used in combination with 5-methyl benzotriazole (MBT), TSPC demonstrates a synergistic effect, significantly enhancing the corrosion inhibition efficiency. [] This mixture effectively controls dezincification and forms a protective film on the brass surface. []
Relevance: TSPC is structurally related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate as both are salts of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid). [] They exemplify how altering the cationic counterpart of citric acid can lead to compounds with different applications. TSPC, as a sodium salt, is explored for its corrosion inhibition properties, while Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, containing bismuth and potassium, might possess other functionalities. This difference highlights the adaptability of citric acid salts across diverse chemical applications.
Compound Description: Trimethyl citrate is a triester derivative of citric acid. [] The crystal structure of trimethyl citrate is characterized by a dominant packing arrangement driven by the formation of inversion dimers. []
Relevance: Trimethyl citrate is closely related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate as it's a derivative of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid). [] While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate presents as a salt, trimethyl citrate exists as an ester. This difference showcases the diverse chemical modifications possible on the citric acid structure, resulting in compounds with potentially different physical and chemical properties.
Compound Description: This compound is synthesized and used as a novel polyol in the production of rigid polyurethane–polyisocyanurate foams. [] When incorporated into the foam formulation, tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate demonstrably improves the thermal and flammable properties of the resulting foams. [] Specifically, it contributes to a decrease in the foams' heat conductivity and modifies their burning behavior, leading to lower burning temperatures. []
Relevance: This compound is structurally related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate through the shared 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) core structure. [] This highlights the use of citric acid as a fundamental building block in synthesizing more complex molecules. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate likely utilizes the inherent properties of bismuth and potassium, Tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate leverages the reactivity of citric acid to incorporate hydroxybutyl groups, yielding a new molecule with desirable properties for polyurethane foam applications.
Compound Description: Similar to its structural analog tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate, this compound is also synthesized and investigated for its application in rigid polyurethane–polyisocyanurate foams. [] When incorporated into the foam formulation, tris(3-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate impacts the thermal properties, combustibility, and dimensional stability of the foams, showcasing its potential as a modifier in these materials. []
Relevance: Sharing the same core structure of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, this compound underscores the adaptability of citric acid as a starting material for synthesizing diverse molecules. [] Both compounds exemplify how modifications to the citric acid backbone lead to compounds with different properties and applications. The incorporation of 3-hydroxybutyl groups in this compound versus bismuth and potassium salts in Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate results in distinct chemical entities with potentially very different uses.
Compound Description: THHT serves as a modifying agent in the synthesis of rigid polyurethane-polyisocyanurate (PUR-PIR) foams. [] Studies have investigated the impact of UV radiation on the properties of PUR-PIR foams modified with THHT. [] Results demonstrate that the presence of THHT influences the foam's response to UV degradation, particularly affecting its chemical structure and thermal behavior as observed through techniques like FTIR and thermal analysis. []
Relevance: THHT shares a structural resemblance with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate due to the presence of the 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) scaffold. [] This highlights citric acid's role as a versatile building block for creating compounds with potential applications in material science. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate might exploit the properties of bismuth and potassium, THHT leverages the reactivity of the citric acid structure to introduce 5-hydroxypentyl groups, leading to a molecule capable of modifying the characteristics of PUR-PIR foams.
Overview
Bismuth subcitrate potassium is a complex compound that combines bismuth, a heavy metal known for its medicinal properties, with potassium and citrate. It is primarily utilized in the treatment of gastrointestinal disorders, particularly peptic ulcers. This compound acts as a gastric mucosal protector, providing a barrier against irritants and promoting healing in the gastric lining. Bismuth subcitrate potassium is often found in formulations aimed at eradicating Helicobacter pylori, a bacterium associated with peptic ulcers.
Source
Bismuth subcitrate potassium is synthesized from bismuth salts and citrate compounds. The synthesis typically involves the reaction of bismuth nitrate with potassium citrate under controlled conditions to yield the desired compound. This process can be optimized for purity and yield through various methods.
Classification
Bismuth subcitrate potassium is classified as an inorganic compound and falls under the category of pharmaceuticals used for gastrointestinal protection. It is often categorized alongside other bismuth compounds, which are known for their antimicrobial properties and ability to form protective barriers in the gastrointestinal tract.
Synthesis Analysis
Methods
The synthesis of bismuth subcitrate potassium can be achieved through several methods, including:
Reaction of Bismuth Nitrate with Potassium Citrate: This method involves dissolving bismuth nitrate in water and adding potassium citrate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize product formation.
Use of Glycerol Mixtures: Some protocols utilize glycerol as a solvent to enhance the solubility of reactants and improve crystallization outcomes. A typical molar ratio of citrate ions to bismuth is maintained to ensure complete reaction and minimize impurities.
Technical Details
The reaction typically requires careful monitoring of molar ratios, with studies indicating that a ratio of 1.0-1.05 for potassium hydroxide to bismuth citrate yields optimal results without significant byproducts. The product is then purified through crystallization techniques involving slow evaporation methods.
Molecular Structure Analysis
Structure
The molecular formula for bismuth subcitrate potassium can be represented as KBi(C6H4O7)⋅nH2O, where n denotes the number of water molecules associated with the crystal structure. The arrangement of atoms includes a central bismuth atom coordinated to citrate ligands, which form a complex structure that stabilizes the compound.
Data
Molecular Weight: Approximately 500 g/mol (exact values may vary based on hydration).
Crystallography: Bismuth subcitrate potassium typically crystallizes in a monoclinic lattice structure, which can be analyzed using X-ray diffraction techniques to confirm purity and structural integrity.
Chemical Reactions Analysis
Reactions
Bismuth subcitrate potassium participates in various chemical reactions, particularly in acidic environments where it can release bismuth ions. The primary reaction involves:
KBi(C6H4O7)+H+→Bi3++C6H5O73−+K+
This dissociation is crucial for its therapeutic action against Helicobacter pylori, as the released bismuth ions exert antimicrobial effects.
Technical Details
The stability of bismuth subcitrate potassium in acidic conditions allows it to effectively interact with bacterial cell walls, leading to structural damage and inhibition of bacterial growth.
Mechanism of Action
Process
Bismuth subcitrate potassium acts primarily by forming a protective coating over the gastric mucosa. This barrier not only shields the stomach lining from acidic damage but also facilitates healing by promoting local cell proliferation.
Antimicrobial Activity: The released bismuth ions disrupt bacterial cell walls and inhibit enzymatic activities essential for bacterial survival.
Mucosal Protection: By enhancing mucus production and stabilizing gastric pH, it reduces irritation from gastric acids.
Data
Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations of bismuth occur within 20-30 minutes, with significant absorption into systemic circulation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white or off-white powder.
Solubility: Soluble in water; solubility increases in acidic media.
Melting Point: Decomposes upon heating rather than melting.
Chemical Properties
pH Stability: Maintains stability across a range of pH levels but is most effective in acidic environments.
Reactivity: Reacts readily with acids to release bismuth ions; minimal reactivity with neutral or basic solutions.
Applications
Bismuth subcitrate potassium has several scientific uses:
Gastrointestinal Therapy: Primarily used in treating peptic ulcers and gastritis due to its protective and healing properties.
Helicobacter pylori Eradication Protocols: Often included in combination therapies aimed at eliminating Helicobacter pylori infections.
Research Applications: Studied for its potential roles in drug delivery systems due to its unique chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Citric acid is a tricarboxylic acid that is propane-1,2,3-tricarboxylic acid bearing a hydroxy substituent at position 2. It is an important metabolite in the pathway of all aerobic organisms. It has a role as a food acidity regulator, a chelator, an antimicrobial agent and a fundamental metabolite. It is a conjugate acid of a citrate(1-) and a citrate anion. A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium-chelating ability. Citric acid is one of the active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. It is also used in combination with magnesium oxide to form magnesium citrate, an osmotic laxative. Citric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Anhydrous citric acid is a Calculi Dissolution Agent and Anti-coagulant. The mechanism of action of anhydrous citric acid is as an Acidifying Activity and Calcium Chelating Activity. The physiologic effect of anhydrous citric acid is by means of Decreased Coagulation Factor Activity. Citric Acid is a natural product found in Camellia sinensis, Diplachne fusca, and other organisms with data available. Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood. A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability. See also: Citric Acid Monohydrate (narrower).
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
PLX5562 is a highly selective brain-penetrant CSF1R inhibitor. In the 5xFAD mouse model of AD, plaques fail to form in the parenchymal space following microglial depletion, except in areas containing surviving microglia. Microglia appear to contribute to multiple facets of AD etiology – microglia appear crucial to the initial appearance and structure of plaques, and following plaque formation, promote a chronic inflammatory state modulating neuronal gene expression changes in response to Aβ/AD pathology. PLX5622 demonstrated desirable PK properties in mice, rats, dogs, and monkeys with a
brain penetrance of ~20%.
MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
GN39482 is a tubulin polymerization inhibitor, which was identified by MorphoBase and ChemProteoBase profiling methods. GN39482 possesses a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. GN39482 inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.